![molecular formula C14H21N3O3 B2385282 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide CAS No. 2380173-76-0](/img/structure/B2385282.png)
5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively binds to and inhibits B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including hematological malignancies. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
作用机制
5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide selectively binds to and inhibits BCL-2, a protein that is overexpressed in many types of cancer and plays a critical role in preventing apoptosis. By inhibiting BCL-2, 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide promotes apoptosis in cancer cells, leading to their death. This mechanism of action is distinct from that of traditional chemotherapy agents, which target rapidly dividing cells and can cause significant toxicity to normal tissues.
生化和生理效应
5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide has been shown to induce apoptosis in cancer cells, leading to their death. This effect is mediated through the inhibition of BCL-2, which is a critical regulator of apoptosis. In addition, 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide has been shown to have minimal toxicity to normal cells, which is likely due to its selective targeting of BCL-2.
实验室实验的优点和局限性
One advantage of 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide is its selectivity for BCL-2, which makes it a potentially safer and more effective alternative to traditional chemotherapy agents. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not rely on BCL-2 for survival.
未来方向
There are several future directions for the development of 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide and related compounds. One potential direction is the combination of 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide with other agents to enhance its efficacy in certain types of cancer. Another direction is the development of biomarkers to identify patients who are most likely to benefit from treatment with 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide. Additionally, the development of second-generation BCL-2 inhibitors with improved pharmacokinetic properties and selectivity may further enhance the clinical utility of this class of agents.
合成方法
The synthesis of 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide involves several steps, including the formation of the oxazole ring, the introduction of the morpholine group, and the attachment of the cyclobutylmethyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of various types of cancer. It has shown efficacy in preclinical models of hematological malignancies, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In clinical trials, 5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide has demonstrated significant activity in CLL and other B-cell malignancies.
属性
IUPAC Name |
5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11-12(9-16-20-11)13(18)15-10-14(3-2-4-14)17-5-7-19-8-6-17/h9H,2-8,10H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVNGJTUYVKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

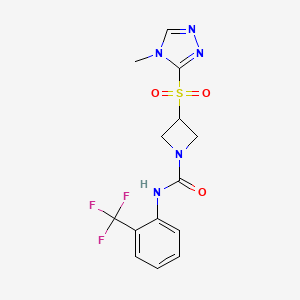
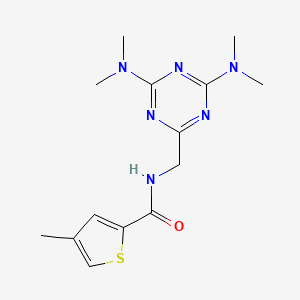
![3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
![4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2385212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2385214.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2385215.png)
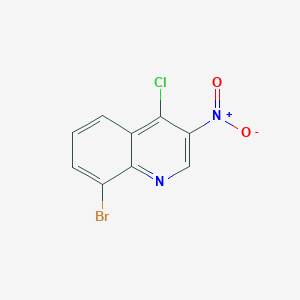
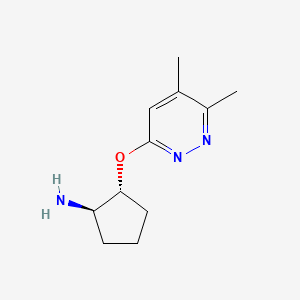
![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)
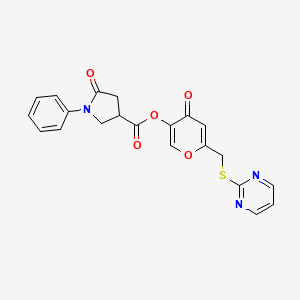
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)